

genotoxicity of 1,3-Dichloro-2-propanol in vitro

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Dichloro-2-propanol*

Cat. No.: B7768958

[Get Quote](#)

An In-Depth Technical Guide to the In Vitro Genotoxicity of **1,3-Dichloro-2-propanol**

Abstract

1,3-Dichloro-2-propanol (1,3-DCP), a chemical intermediate and food processing contaminant, has garnered significant toxicological interest due to its carcinogenic properties observed in animal studies.^{[1][2]} A critical aspect of its safety assessment lies in understanding its genotoxic potential—the ability to damage DNA and chromosomal material. This technical guide provides a comprehensive analysis of the in vitro genotoxicity of 1,3-DCP, synthesized for researchers, scientists, and drug development professionals. We delve into the core assays utilized for its evaluation, dissect the mechanistic pathways of its action, and present detailed, field-proven protocols to ensure scientific integrity and reproducibility. The central finding is that 1,3-DCP is consistently genotoxic in a range of in vitro systems, with its activity largely dependent on metabolic activation or chemical conversion to reactive intermediates, most notably epichlorohydrin.^{[3][4]}

Introduction: The Toxicological Profile of 1,3-DCP

1,3-Dichloro-2-propanol is a chlorinated alcohol used in the synthesis of epichlorohydrin, glycerol, and other industrial chemicals.^{[1][5][6]} Its presence as a contaminant in foods, particularly in acid-hydrolyzed vegetable proteins like soy sauce, has raised public health concerns.^{[1][5]} Classified by the International Agency for Research on Cancer (IARC) as "Possibly carcinogenic to humans" (Group 2B), the weight of evidence points towards a genotoxic mode of action.^{[3][7]} Understanding its in vitro genotoxic profile is paramount for mechanistic insight and human risk assessment, as positive findings in these assays often

trigger further regulatory scrutiny and investigation.[\[8\]](#) This guide focuses on the foundational in vitro tests that form the basis of this genotoxic classification.

Core Assays for In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is employed to assess the potential of a substance to induce different types of genetic damage, including gene mutations and chromosomal damage.[\[9\]](#)[\[10\]](#) For 1,3-DCP, the most informative assays have been the bacterial reverse mutation assay (Ames test) and the mammalian chromosomal aberration test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of genotoxicity testing, designed to detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of *Salmonella typhimurium*.[\[10\]](#) The causality behind this choice is its high throughput, cost-effectiveness, and an extensive historical database that correlates positive results with rodent carcinogenicity.

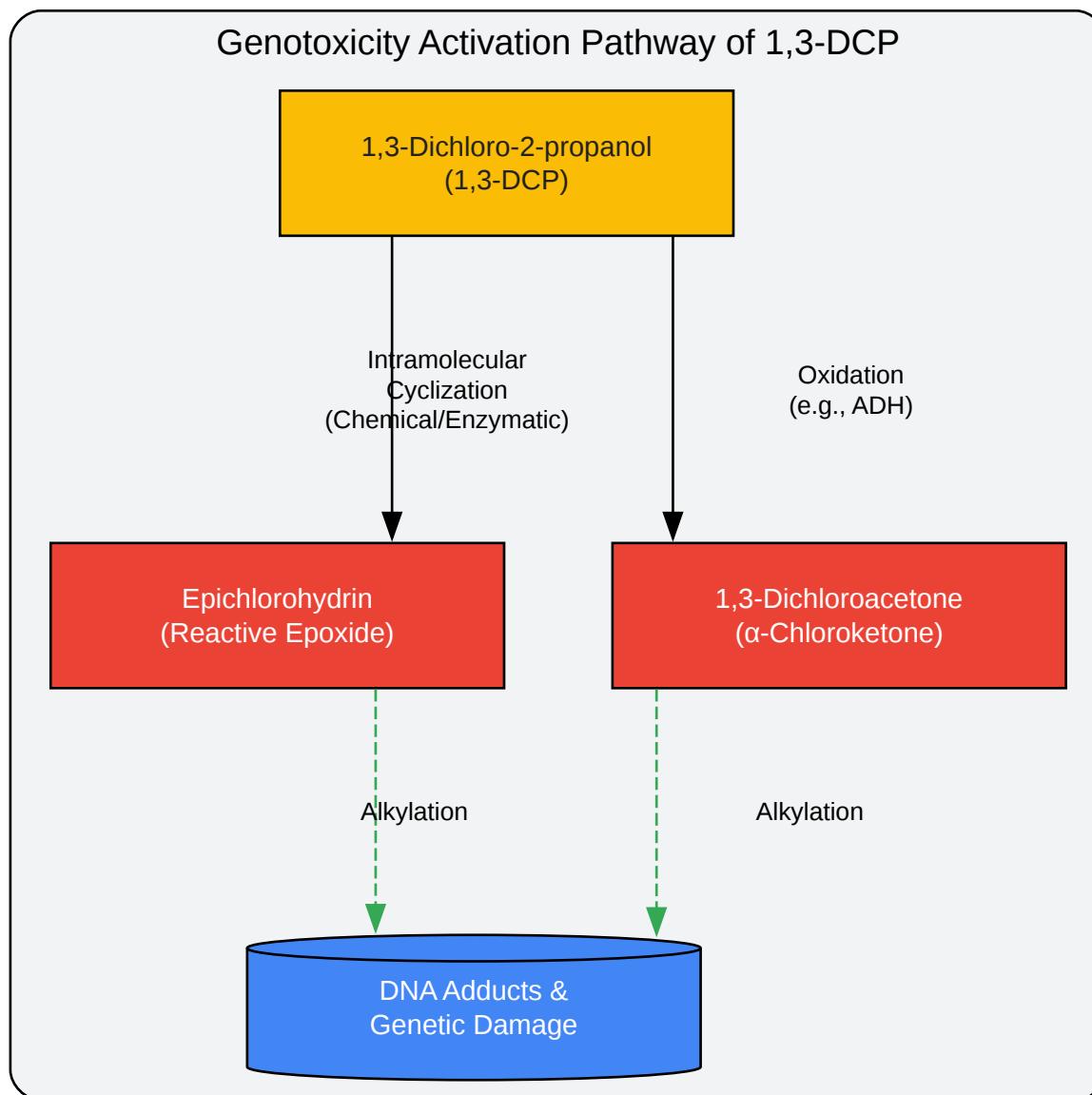
Findings for 1,3-DCP: 1,3-DCP consistently tests positive for mutagenicity in the Ames test, particularly in strains TA100 and TA1535, which are designed to detect base-pair substitutions.[\[4\]](#)[\[7\]](#) This activity is observed both with and without the addition of an exogenous metabolic activation system (S9 fraction from rat liver), although the response can be influenced by the test conditions.[\[7\]](#) The key insight from these studies is that the mutagenicity is not necessarily from 1,3-DCP itself but from its conversion to a more reactive intermediate.[\[4\]](#) Research has demonstrated that epichlorohydrin, a known genotoxic carcinogen, can form chemically from 1,3-DCP in the test buffer and media, and this conversion is responsible for the observed mutagenic effects.[\[4\]](#)[\[6\]](#)

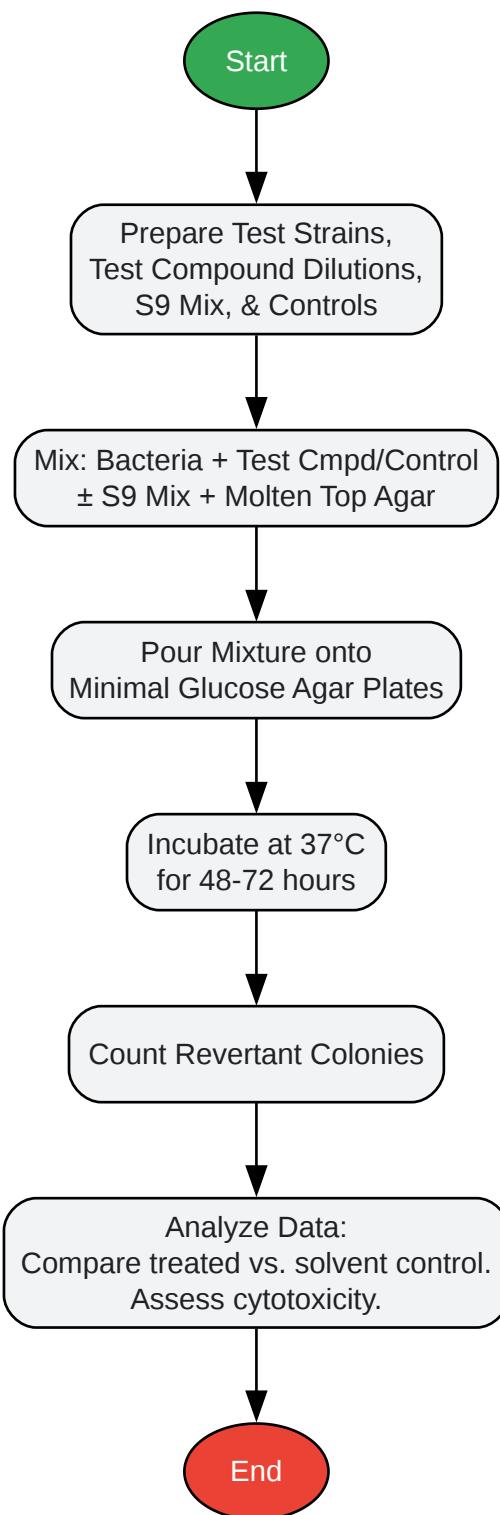
In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage (clastogenicity), such as breaks and exchanges, in cultured mammalian cells.[\[11\]](#)[\[12\]](#) Its inclusion in the testing battery is critical because chromosomal damage is a hallmark of many carcinogens. The test can be performed using various cell lines, including Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes.[\[11\]](#)[\[13\]](#)

Findings for 1,3-DCP: Studies have shown that 1,3-DCP induces sister chromatid exchanges in Chinese hamster V79 cells and is mutagenic in HeLa cells.[\[3\]](#) It also causes malignant

transformation in mouse M2 fibroblasts, a phenotype indicative of carcinogenic potential.[1][5] These results demonstrate that 1,3-DCP or its metabolites can readily interact with and damage chromosomal material in mammalian cells, reinforcing the positive findings from bacterial assays.[3]


Mechanism of Genotoxicity: The Role of Metabolic Activation


The genotoxicity of 1,3-DCP is intrinsically linked to its biotransformation into electrophilic, DNA-reactive metabolites. While it possesses some direct-acting potential, its potency is significantly enhanced through metabolic processes or chemical degradation.

Two primary pathways are proposed for the activation of 1,3-DCP to genotoxic species:

- Conversion to Epichlorohydrin: This is considered a major pathway. 1,3-DCP can undergo an intramolecular reaction to form epichlorohydrin, a reactive epoxide.[1][4] This conversion can occur chemically under physiological conditions and may also be enzyme-mediated.[4][5] Epichlorohydrin is a well-established genotoxic carcinogen that can readily form adducts with DNA.
- Oxidation to 1,3-Dichloroacetone: Another proposed pathway involves the oxidation of the secondary alcohol group of 1,3-DCP, potentially catalyzed by alcohol dehydrogenase (ADH), to form 1,3-dichloroacetone.[1] This alpha-chlorinated ketone is also a mutagenic agent.[1]

The following diagram illustrates these key activation pathways.

[Click to download full resolution via product page](#)

Caption: Workflow for the Ames Plate Incorporation Assay.

Methodology:

- Preparation:

- Culture the required *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
- Prepare a series of at least five dilutions of 1,3-DCP in a suitable solvent (e.g., water or DMSO).
- Prepare positive controls (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9) and a solvent control.
- If testing with metabolic activation, prepare the S9 mix (S9 fraction, cofactors like NADP and G6P) and keep it on ice.

- Plate Incorporation:

- To sterile tubes, add in sequence:
 - 2.0 mL of molten top agar (at 45°C) containing a trace of histidine and biotin.
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of the test compound dilution or control solution.
 - 0.5 mL of S9 mix or sham buffer for non-activation arms.
- Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.
- Allow the top agar to solidify on a level surface.

- Incubation & Scoring:

- Invert the plates and incubate at 37°C for 48-72 hours.
- Count the number of revertant colonies (his⁺) on each plate. Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).

- Data Interpretation (Trustworthiness):
 - A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the mean revertant count of the solvent control plates.
 - The result is considered valid only if the positive controls show a significant increase in revertants and the solvent controls are within the laboratory's historical range.

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This protocol is a generalized workflow for established cell lines like CHO.

Methodology:

- Cell Culture & Treatment:
 - Culture CHO cells in appropriate medium until they are in exponential growth.
 - Seed cells into culture flasks or plates. Allow them to attach and grow for approximately 24 hours.
 - Treat the cultures with at least three concentrations of 1,3-DCP (and solvent/positive controls) under two conditions:
 - Short Treatment (3-6 hours): One set with S9 metabolic activation and one set without. After treatment, wash the cells and add fresh medium.
 - Continuous Treatment (~20 hours): One set without S9 activation.
 - The highest concentration should induce significant cytotoxicity (e.g., ~50% reduction in cell growth) or be limited by solubility.
- Cell Harvest:
 - At a predetermined time after the start of treatment (approximately 1.5-2.0 normal cell cycles), add a metaphase-arresting agent (e.g., Colcemid®) for the final 2-4 hours of culture.

- Harvest the cells by trypsinization.
- Slide Preparation:
 - Treat the harvested cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
 - Fix the cells using a freshly prepared mixture of methanol and glacial acetic acid (3:1). Repeat the fixation step multiple times.
 - Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
- Analysis:
 - Stain the slides with Giemsa.
 - Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges) under a microscope.
 - A positive result is indicated by a statistically significant, concentration-dependent increase in the percentage of cells with structural aberrations compared to the solvent control. The result must be confirmed in an independent experiment.

Conclusion and Future Directions

The in vitro evidence is unequivocal: **1,3-Dichloro-2-propanol** exhibits clear genotoxic activity. [1] It is mutagenic in bacteria and clastogenic in mammalian cells. [3][7] The causality of this activity is strongly linked to its conversion into reactive electrophiles, particularly epichlorohydrin. [4] This mechanistic understanding is crucial for contextualizing the carcinogenicity data from animal studies and for human health risk assessment.

While the core in vitro assays have provided a robust hazard identification, future research could leverage newer methodologies. Assays like the in vitro Comet assay could provide more granular data on DNA strand breaks and repair kinetics, while the micronucleus test (OECD 487) could clarify the potential for aneuploidy. [14][15] For a compound like 1,3-DCP, where metabolic activation is key, the use of metabolically competent human cell lines (e.g.,

HepaRG™) could offer more human-relevant insights than rodent-derived S9 fractions. These advanced approaches will continue to refine our understanding of the genotoxic risks posed by 1,3-DCP and related compounds.

References

- Title: **1,3-DICHLORO-2-PROPANOL** - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Source: National Center for Biotechnology Information
- Title: Genotoxicity of **1,3-dichloro-2-propanol** in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism Source: PubMed URL:[Link]
- Title: Autoxidative Activation of the Nematocide 1,3-dichloropropene to Highly Genotoxic and Mutagenic Deriv
- Title: Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report Source: PubMed Central URL:[Link]
- Title: Evidence on the Carcinogenicity of **1,3-Dichloro-2-Propanol** Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]
- Title: 2-Propanol, 1,3-dichloro-: Human health tier II assessment Source: Australian Department of Health and Aged Care URL:[Link]
- Title: **1,3-Dichloro-2-Propanol** - CIC Consultation Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]
- Title: Health Effects Support Document for 1,3-Dichloropropene Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: OECD Test Guidelines for Genetic Toxicology Source: Istituto Superiore di Sanità (ISS) URL:[Link]
- Title: Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells Source: PubMed URL:[Link]
- Title: From OECD guidelines to innovation: the future of genotoxicity testing Source: GenEvolution URL:[Link]
- Title: Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP)
- Title: Developmental toxic potential of **1,3-dichloro-2-propanol** in Sprague-Dawley r
- Title: Guidance on genotoxicity testing strategies for manufactured nanom
- Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 Source: GOV.UK URL:[Link]
- Title: some chemicals present in industrial and consumer products, food and drinking-water Source: IARC Public
- Title: In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene,

using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes Source: PubMed URL:[Link]

- Title: Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests Source: PubMed URL:[Link]
- Title: Microbial mutagenicity studies with (Z)-1,3-dichloropropene Source: PubMed URL:[Link]
- Title: **1,3-Dichloro-2-propanol** (96-23-1) | Chemical Effects in Biological Systems Source: National Toxicology Program (NTP) URL:[Link]
- Title: Evidence on the Carcinogenicity of **1,3-Dichloro-2-Propanol** Source: Regul
- Title: Chromosome Aberration Test Source: Charles River Labor
- Title: Mammalian toxicity of 1,3-dichloropropene Source: PubMed URL:[Link]
- Title: Validation of the in vitro comet assay for DNA cross-links and altered bases detection Source: National Institutes of Health (NIH) URL:[Link]
- Title: IARC Monographs Volume 110: Perfluorooctanoic Acid, Tetrafluoroethylene, Dichloromethane, 1,2-Dichloropropane, and 1,3-Propane Sultone Source: IARC URL:[Link]
- Title: In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol Source: PMC - National Institutes of Health (NIH) URL:[Link]
- Title: OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test Source: National Toxicology Program (NTP) URL:[Link]
- Title: The Comet Assay: A straight Way to Estimate Geno-Toxicity Source: 21st Century P
- Title: The in vitro mammalian chromosome aberr
- Title: Evaluating In Vitro DNA Damage Using Comet Assay Source: PMC - National Institutes of Health (NIH) URL:[Link]
- Title: The In Vitro Mammalian Chromosome Aberration Test Source: Springer N

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo | National Agricultural Library [nal.usda.gov]
- 9. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. criver.com [criver.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- To cite this document: BenchChem. [genotoxicity of 1,3-Dichloro-2-propanol in vitro]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768958#genotoxicity-of-1-3-dichloro-2-propanol-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com